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Abstract

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target implicated in a
spectrum of metabolic and fibrotic diseases. Primarily activated by medium-chain fatty acids
(MCFASs), this receptor is predominantly expressed on immune cells, where it plays a critical
role in modulating inflammatory responses. Its expression is significantly upregulated under
inflammatory conditions, linking lipid metabolism to immune function and the pathogenesis of
chronic diseases. This technical guide provides a comprehensive overview of the current
understanding of GPR84's function, focusing on its signaling pathways, role in various disease
models, and the experimental methodologies employed in its study. Quantitative data from key
studies are summarized, and detailed experimental protocols are provided to facilitate further
research and drug development efforts in this promising area.

Introduction

G protein-coupled receptor 84 (GPR84) is a class A G protein-coupled receptor (GPCR) that
has garnered significant attention for its involvement in inflammatory, metabolic, and fibrotic
conditions.[1] Initially identified as an orphan receptor, it was later deorphanized as a receptor
for medium-chain fatty acids (MCFASs) with carbon chain lengths of 9-14.[2] GPR84 is highly
expressed in immune cells, including macrophages, neutrophils, and monocytes, as well as in
tissues such as adipose tissue, liver, lungs, and bone marrow.[3][4] Its expression is induced by

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b10829456?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8174102/
https://pubmed.ncbi.nlm.nih.gov/16966319/
https://www.mdpi.com/2073-4409/10/12/3347
https://pdfs.semanticscholar.org/61db/6f7914e3b1ccf2ec806d8817a3888b5c28ae.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

pro-inflammatory stimuli like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-a),
positioning it as a key sensor and amplifier of inflammatory signals.[5]

The role of GPR84 in disease is complex and appears to be context-dependent. While some
studies suggest a pro-inflammatory and pro-fibrotic role, others indicate a protective function in
certain metabolic contexts. This guide aims to dissect these multifaceted roles by presenting a
detailed analysis of the available scientific literature.

GPR84 Signaling Pathways

GPR84 primarily couples to the pertussis toxin-sensitive Gi/o pathway, leading to the inhibition
of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (CAMP) levels.
Activation of GPR84 also triggers intracellular calcium mobilization. Downstream of these initial
events, GPR84 activation has been shown to stimulate several key signaling cascades,
including the PI3K-Akt and MAP kinase (ERK) pathways, which are crucial for regulating
cellular functions like cytokine production, cell migration, and survival. Furthermore, GPR84
activation can lead to the nuclear translocation of the p65 subunit of NF-kB, a master regulator
of inflammation.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/29973940/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Medium-Chain
Fatty Acids

Adenylyl
Cyclase

prodlilces inhibits activates mobilizes
1
1
! Cytoplasm
! LY
1
1 1
1 1
1 1
1 1
1 1
activatps ac ivaltes :
i i
1 1
: 1
v . |
PI3K/Akt 4_: > ERK/MAPK
Pathway —| Pathway
leads to

NF-KB (p65)
Translocation

romotes

eus

Inflammatory
Gene Expression

Click to download full resolution via product page

Figure 1: GPR84 Signaling Cascade.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b10829456?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Role of GPR84 in Metabolic Diseases

The function of GPR84 in metabolic diseases is multifaceted, with studies pointing to both
detrimental and protective roles depending on the specific context and tissue.

Non-Alcoholic Fatty Liver Disease (NAFLD) and
Steatohepatitis (NASH)

GPR84 expression is upregulated in the livers of patients with NAFLD, and its levels correlate
with the severity of inflammation and fibrosis. In high-fat diet (HFD)-fed mouse models, GPR84
deficiency has been shown to accelerate the progression from simple steatosis to NASH,
characterized by increased hepatic inflammation and fibrosis. This suggests a protective role
for GPR84 in suppressing lipotoxicity-induced macrophage overactivation. Conversely, other
studies using different NASH models have demonstrated that pharmacological inhibition of
GPR84 ameliorates inflammation and fibrosis, suggesting a pro-inflammatory role. The fatty
acid mimetic PBI-4547, which acts as a GPR84 antagonist, improved metabolic dysregulation
and reduced hepatic steatosis in a diet-induced obesity mouse model.

Adipose Tissue and Glucose Homeostasis

GPR84 is expressed in adipose tissue, and its expression is increased in the fat pads of mice
on a high-fat diet. Studies on GPR84 knockout mice have yielded conflicting results regarding
its role in glucose metabolism. Some studies show that GPR84 deletion does not affect body
weight or glucose tolerance. However, another study reported that GPR84-deficient mice on a
high-fat diet exhibit lipid metabolic dysfunction. More recently, GPR84 has been shown to be
highly expressed in brown adipose tissue (BAT), where its activation promotes thermogenic
gene expression and increases oxygen consumption, suggesting a role in enhancing BAT
activity and ameliorating metabolic disorders.

Role of GPR84 in Fibrotic Diseases

A growing body of evidence implicates GPR84 as a pro-fibrotic mediator in various organs.

Liver Fibrosis

As mentioned in the context of NASH, GPR84 expression correlates with the degree of liver
fibrosis in patients. Pharmacological antagonism of GPR84 has been shown to reduce
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macrophage accumulation and ameliorate fibrosis in several mouse models of NASH.
However, studies on GPR84-deficient mice under HFD conditions suggest that endogenous
GPR84 signaling protects against the progression of hepatic fibrosis. These seemingly
contradictory findings highlight the complexity of GPR84 signaling and may be influenced by
the specific disease model and the nature of the ligands (endogenous vs. synthetic).

Kidney Fibrosis

In models of kidney fibrosis, including unilateral ureteral obstruction and adenine-induced
nephropathy, GPR84 has been identified as a deleterious factor. GPR84 knockout mice exhibit
significantly reduced interstitial fibrosis in these models. The dual GPR40 agonistGPR84
antagonist PBI-4050 has demonstrated anti-fibrotic activity in various kidney injury models.

Pulmonary Fibrosis

GPR84 is upregulated in the lungs of rats with heart failure-induced lung fibrosis. GPR84
inhibitors are currently in clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF),
suggesting its role as a pro-fibrotic mediator in the lungs. The GPR84 antagonist GLPG1205 is
undergoing a phase Il clinical study for IPF.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on GPR84.

Table 1: GPR84 Expression in Disease Models
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Change in
Disease Model Tissue Species GPR84 Reference
Expression
Endotoxemia )
) Various Mouse Increased
(LPS-induced)
Adipose tissue,
Hyperglycemia/D  bone marrow,
) o Mouse Increased
iabetes brain, kidney,
lung
Hypercholesterol ]
] Various Mouse Increased
emia
High-Fat Diet Adipose Tissue Mouse Increased
NAFLD/NASH Liver Human, Mouse Increased
Kidney Fibrosis
(Adenine- Kidney Mouse Increased
induced)
Lung Fibrosis
(Heart Failure- Lung Rat Increased

induced)

Table 2: Effects of GPR84 Modulation on Inflammatory and Fibrotic Markers
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Disease Model Intervention

Key Findings Reference

GPR84 agonist (6-
OAU)

Macrophage Culture
(LPS-stimulated)

Increased TNFaq, IL-6,
IL-12B, CCL2, CCLS5,
CXCL1 expression

NAFLD/NASH (Diet-
induced)

GPR84 knockout

Increased hepatic
TNFa, Collal, Tgfbl,

Acta2 expression

NAFLD/NASH (Diet-

) GPR84 antagonist
induced)

Reduced hepatic
inflammation and
fibrosis markers (Tnfa,
Tof3, Acta2, Collal)

Kidney Fibrosis
- GPR84 knockout
(Adenine-induced)

Reduced interstitial

fibrosis by half

Liver Injury (Con A-
) GPR84 knockout
induced)

Reduced serum ALT
and AST, decreased
MCP-1 and TNF-a

expression

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below

are representative protocols for studying GPR84 function.

Animal Models

e Diet-Induced NASH Model: Wild-type and Gpr84-/- mice are fed a high-fat diet (HFD), a
choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD), or a methionine-choline

deficient (MCD) diet for several weeks to induce NASH. Liver tissue is then harvested for

histological analysis (H&E, Sirius Red staining), gene expression analysis (QRT-PCR for

inflammatory and fibrotic markers), and protein analysis (Western blotting).

o Adenine-Induced Kidney Fibrosis Model: Mice are fed a diet containing adenine (e.g., 0.2%

w/w) for several weeks to induce chronic kidney disease and fibrosis. Kidney tissue is
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collected for histological assessment of interstitial fibrosis and expression analysis of fibrotic
markers.

o Unilateral Ureteral Obstruction (UUO) Model: One ureter is surgically ligated to induce
obstructive nephropathy and fibrosis in the affected kidney. This model allows for the study of
rapid fibrotic processes.

Start:
Select WT and Gpr84-/- Mice

High-Fat Diet / NASH Diet
(e.g., CDAHFD for 6-12 weeks)

Administer GPR84 Agonist/Antagonist
or Vehicle (Optional)

Harvest Tissues
(Liver, Serum)

/ Dovyéream Analysi§\ \

Histology gRT-PCR Western Blot Serum Analysis
(H&E, Sirius Red) (Inflammatory/Fibrotic Genes) (Protein Expression) (ALT, AST)

Click to download full resolution via product page
Figure 2: Workflow for studying GPR84 in a diet-induced NASH model.

In Vitro Assays

+ Macrophage Activation Assay: Bone marrow-derived macrophages (BMDMs) or macrophage
cell lines (e.g., RAW 264.7) are stimulated with LPS in the presence or absence of GPR84
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agonists (e.g., 6-OAU) or antagonists. Supernatants are collected to measure cytokine
secretion (ELISA), and cell lysates are used for gene expression analysis (QRT-PCR) and
Western blotting to assess signaling pathway activation (e.g., phosphorylation of Akt, ERK).

e CAMP Inhibition Assay: HEK293 cells stably expressing GPR84 are treated with forskolin to
stimulate cAMP production. The ability of GPR84 agonists to inhibit forskolin-induced cAMP
accumulation is then measured, typically using a competitive immunoassay.

e Calcium Mobilization Assay: GPR84-expressing cells are loaded with a calcium-sensitive
fluorescent dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration are
monitored using a fluorescence plate reader upon addition of GPR84 agonists.

Conclusion and Future Directions

GPR84 stands out as a critical regulator at the interface of metabolism and inflammation, with
significant implications for the development and progression of fibrotic diseases. Its role as a
sensor for MCFAs provides a direct link between lipid metabolism and immune cell function.
While the pro-inflammatory and pro-fibrotic functions of GPR84 are increasingly recognized,
particularly in the context of pharmacological antagonism, the seemingly protective roles
observed in some genetic knockout models warrant further investigation.

Future research should focus on:

« Identifying additional endogenous ligands to better understand the physiological regulation of
GPR84.

o Elucidating the cell-type-specific functions of GPR84 using conditional knockout mice.

 Investigating the downstream signaling pathways in greater detail to understand the
mechanisms behind its diverse biological effects.

o Resolving the crystal structure of GPR84 to facilitate the design of more specific and potent
modulators.

The development of selective GPR84 antagonists represents a promising therapeutic strategy
for a range of inflammatory and fibrotic conditions. As clinical trials progress, a deeper
understanding of GPR84 biology will be essential to fully realize its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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